molecular formula C15H29NO3 B14020866 2-(Acetylamino)tridecanoic acid CAS No. 5440-49-3

2-(Acetylamino)tridecanoic acid

Cat. No.: B14020866
CAS No.: 5440-49-3
M. Wt: 271.40 g/mol
InChI Key: AFNMDHNYMYZBIO-UHFFFAOYSA-N
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Description

2-(Acetylamino)tridecanoic acid is a synthetic organic compound that belongs to the class of fatty acids It is characterized by the presence of an acetylamino group attached to the second carbon of a tridecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)tridecanoic acid typically involves the acetylation of tridecanoic acid. One common method is the reaction of tridecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)tridecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted tridecanoic acid derivatives.

Scientific Research Applications

2-(Acetylamino)tridecanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)tridecanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The acetylamino group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Tridecanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the acetylamino group.

    2-Aminotridecanoic acid: Similar structure but with an amino group instead of an acetylamino group.

    2-(Acetylamino)dodecanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

2-(Acetylamino)tridecanoic acid is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

5440-49-3

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

2-acetamidotridecanoic acid

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

AFNMDHNYMYZBIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(=O)O)NC(=O)C

Origin of Product

United States

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